N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Various synthetic pathways can be employed, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Studied for its potential as an anti-cancer and anti-inflammatory agent.
Material Science: Investigated for its fluorescent properties, making it useful for imaging applications.
Environmental Science: Explored as a sensor for detecting heavy metal ions, such as mercury, in water samples.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is not fully understood. it is proposed to exert its effects by inhibiting the activity of various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and various kinases that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide
- N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide
- N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
329002-76-8 |
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Molecular Formula |
C22H18N2OS |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H18N2OS/c1-14-7-3-4-8-17(14)21(25)23-19-13-16(12-11-15(19)2)22-24-18-9-5-6-10-20(18)26-22/h3-13H,1-2H3,(H,23,25) |
InChI Key |
BHEVTVPJSCZFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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